1-[(2-Fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(2-Fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that combines a piperazine ring with fluorophenyl and nitrophenyl groups, along with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common route includes:
Nucleophilic Substitution: Starting with 2-fluorobenzyl chloride and 4-nitrophenylsulfonyl chloride, these react with piperazine under basic conditions to form the desired piperazine derivative.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to the piperazine derivative to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]-4-(4-aminophenyl)sulfonylpiperazine: Similar structure but with an amine group instead of a nitro group.
1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-[(2-Fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S.C2H2O4/c18-17-4-2-1-3-14(17)13-19-9-11-20(12-10-19)26(24,25)16-7-5-15(6-8-16)21(22)23;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCQVVPMITVLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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